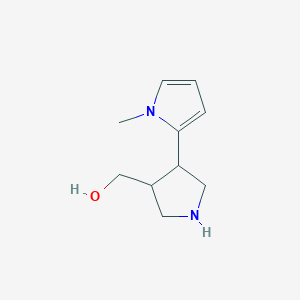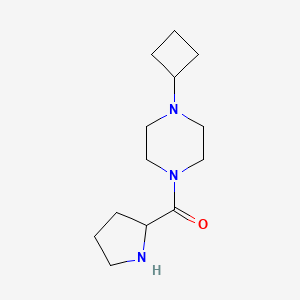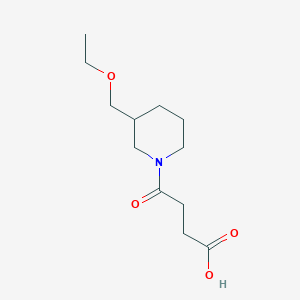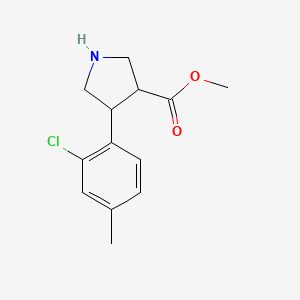
2-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one, also known as 4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl acetamidoacetic acid (DFPAA), is an organic compound with a variety of uses in scientific research. It is a derivative of pyrrolidinone, a heterocyclic compound with a five-membered ring composed of four carbon atoms and one nitrogen atom. DFPAA has been widely used in the synthesis of various compounds, including pharmaceuticals, dyes, and inorganic materials. In addition, DFPAA has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound’s structure is conducive to forming the backbone of various pharmacologically active molecules. Its indole derivative nature can be exploited to synthesize compounds with potential antiviral, anti-inflammatory, and anticancer properties . For instance, indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus, highlighting the antiviral potential of such structures .
Antimicrobial Activity
The indole core is known to possess antimicrobial properties. By modifying the side chains and functional groups, researchers can develop new derivatives that could act as potent antimicrobial agents against a range of pathogenic bacteria and fungi .
Antioxidant Development
Compounds with an indole scaffold have shown significant antioxidant activities. The presence of the difluoro-hydroxymethyl group in this compound could enhance its ability to scavenge free radicals, making it a candidate for antioxidant drug development .
Neurological Disorders
Indole derivatives are found in many neuroactive compounds. The structural features of 2-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one could be beneficial in creating new treatments for neurological conditions such as Alzheimer’s disease, where modulation of neurotransmitter systems is required .
Agricultural Chemistry
Indole-based compounds play a significant role in plant growth and development. This compound could be used to synthesize analogs of plant hormones like indole-3-acetic acid, which is crucial for plant cell elongation and division .
Analytical Chemistry
As a reference standard, this compound can be used in analytical chemistry to develop accurate testing methods for pharmaceuticals. Its well-defined structure allows for precise calibration in spectroscopic and chromatographic analyses .
Eigenschaften
IUPAC Name |
2-amino-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c1-5(11)7(14)12-4-8(9,10)2-6(12)3-13/h5-6,13H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSHRODKREJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1CO)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)


![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)


![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)





